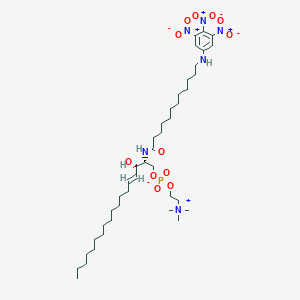

TNPAL-Sphingomyelin

CAS No.:

Cat. No.: VC18414672

Molecular Formula: C41H73N6O12P

Molecular Weight: 873.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C41H73N6O12P |

|---|---|

| Molecular Weight | 873.0 g/mol |

| IUPAC Name | [(E,2R,3S)-3-hydroxy-2-[12-(3,4,5-trinitroanilino)dodecanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |

| Standard InChI | InChI=1S/C41H73N6O12P/c1-5-6-7-8-9-10-11-12-13-15-18-21-24-27-39(48)36(34-59-60(56,57)58-31-30-47(2,3)4)43-40(49)28-25-22-19-16-14-17-20-23-26-29-42-35-32-37(44(50)51)41(46(54)55)38(33-35)45(52)53/h24,27,32-33,36,39,42,48H,5-23,25-26,28-31,34H2,1-4H3,(H-,43,49,56,57)/b27-24+/t36-,39+/m1/s1 |

| Standard InChI Key | BBNMABNSMKBCGK-UWNFNMISSA-N |

| Isomeric SMILES | CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCNC1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O |

| Canonical SMILES | CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCNC1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O |

Introduction

Chemical and Structural Characteristics of TNPAL-Sphingomyelin

Molecular Architecture

TNPAL-Sphingomyelin is a chemically modified sphingomyelin derivative with the molecular formula C₄₁H₇₃N₆O₁₂P and a molecular weight of 873.0 g/mol. The compound’s structure integrates a trinitrophenyl (TNP) group into the sphingomyelin backbone via a 12-carbon lauroyl chain (Fig. 1). This modification replaces the native fatty acid moiety of sphingomyelin, conferring unique spectrophotometric properties critical for enzymatic assays .

IUPAC Name:

[(E,2R,3S)-3-hydroxy-2-[12-(3,4,5-trinitroanilino)dodecanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate.

Stereochemical Features:

-

The E configuration at the C4-C5 double bond ensures planar alignment of the sphingosine backbone.

-

2R,3S stereochemistry at the sphingosine hydroxyl and amino groups preserves native sphingomyelin’s interaction with enzymes.

Spectroscopic and Chromatographic Properties

The TNPAL group absorbs strongly at 410 nm, enabling real-time monitoring of sphingomyelinase-mediated hydrolysis . This chromogenic property eliminates the need for secondary labeling, simplifying assay workflows. Reverse-phase HPLC analyses reveal a retention time of 14.3 minutes under gradient elution (acetonitrile/water + 0.1% trifluoroacetic acid), facilitating purity assessments.

Biochemical Applications in Sphingomyelinase Research

Substrate Specificity for Neutral Sphingomyelinase (N-SMase)

TNPAL-Sphingomyelin serves as the gold-standard substrate for quantifying neutral sphingomyelinase (N-SMase) activity. Key kinetic parameters include:

These metrics underscore N-SMase’s moderate affinity for TNPAL-Sphingomyelin, aligning with physiological substrate concentrations in cellular membranes .

Assay Protocols and Detection Methods

Standardized protocols for sphingomyelinase activity measurement involve:

-

Incubation: 60 nmol TNPAL-Sphingomyelin + enzyme in 50 mM PBS (pH 7.4) at 37°C .

-

Reaction Termination: Isopropanol/heptane/sulfuric acid (40:10:1 v/v) to denature enzymes and extract products .

-

Quantification: Spectrophotometric analysis of the heptane phase at 410 nm (ε = 23,000 M⁻¹cm⁻¹) .

Sensitivity: The assay detects as little as 0.5 nmol of hydrolyzed substrate, making it suitable for low-abundance enzyme samples .

Role in Disease Pathogenesis and Therapeutic Research

Niemann-Pick Disease Models

TNPAL-Sphingomyelin has been instrumental in characterizing sphingomyelin accumulation in Niemann-Pick disease types A/B. Fibroblasts from patients exhibit <10% residual acid sphingomyelinase activity when assayed with TNPAL-Sphingomyelin at pH 5.0, corroborating lysosomal enzyme deficiency .

Muscle Lipid Metabolism Studies

In rat skeletal muscle, prolonged exercise increases neutral sphingomyelinase activity by 42% (p < 0.01) when measured via TNPAL-Sphingomyelin hydrolysis, implicating ceramide signaling in exercise-induced insulin sensitization . Muscle-specific sphingomyelin species include:

| Sphingomyelin Species | Percentage of Total | Muscle Type |

|---|---|---|

| C16:0 (palmitic) | 38.2% | Soleus |

| C24:1 (nervonic) | 10.8% | Red gastrocnemius |

| C18:0 (stearic) | 27.5% | White gastrocnemius |

Data derived from TNPAL-Sphingomyelin-based lipidomic profiling .

Comparative Analysis of Sphingomyelinase Isoforms

Acid vs. Neutral Sphingomyelinase

While TNPAL-Sphingomyelin is optimized for neutral sphingomyelinase (pH 7.4), acid sphingomyelinase (pH 5.0) exhibits <5% activity under standard assay conditions . Modifying buffer systems to 50 mM sodium acetate (pH 5.0) restores acid sphingomyelinase activity to 18 nmol/h/mg protein .

Tick-Derived Sphingomyelinase-Like Enzymes

The Ixodes scapularis tick salivary gland secretes a sphingomyelinase-like enzyme (IsSMase) that hydrolyzes TNPAL-Sphingomyelin at 0.02 U/ml (1 U = 1 µmol/min hydrolysis) . IsSMase activity is Mg²⁺-dependent and inhibited by Zn²⁺ (IC₅₀ = 8 µM), suggesting metal ion coordination at the active site .

Challenges and Future Directions

Limitations of Current Assays

-

Interference: Hemoglobin and bilirubin in biological samples absorb at 410 nm, necessitating sample purification .

-

Solubility: TNPAL-Sphingomyelin requires Triton X-100 (0.3% w/v) for solubilization, which may perturb membrane-bound enzymes .

Innovations in Substrate Design

Second-generation substrates incorporating fluorogenic groups (e.g., BODIPY) are under development to enable real-time, high-throughput imaging of sphingomyelinase activity in live cells .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume